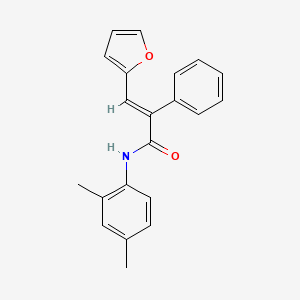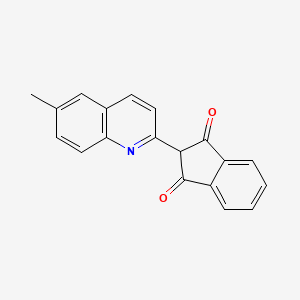
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide, also known as BCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCCA belongs to the class of cyclohexylacetamide derivatives and is known for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is still not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is also known to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and physiological effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been shown to have a favorable safety profile with minimal toxicity in animal studies. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been found to have a long half-life, which may be beneficial for sustained therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its effects can be readily measured in animal models of inflammation and pain. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide research. One area of interest is the development of novel formulations of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide that can improve its solubility and bioavailability. Another potential direction is the investigation of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide's effects on other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of selective 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide analogs that target specific pain pathways may hold promise for the treatment of chronic pain.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide involves the reaction of 4-bromo-2-chlorophenol with cyclohexylamine, followed by the addition of acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZKTGGUJCRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)




![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)